cis-1,2-Cyclohexanedicarboxylic acid
Overview
Description
cis-1,2-Cyclohexanedicarboxylic acid: is an organic compound with the molecular formula C₈H₁₂O₄. It is a stereoisomer of 1,2-cyclohexanedicarboxylic acid, where the carboxyl groups are positioned on the same side of the cyclohexane ring. This compound is known for its applications in various chemical processes and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phthalic Acid Derivatives: One common method involves the catalytic hydrogenation of phthalic acid derivatives.
Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by hydrogenation.
Industrial Production Methods: Industrial production often utilizes the hydrogenation method due to its scalability and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Cyclohexanedicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride.
Major Products:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexanedimethanol.
Substitution: Various esters and amides depending on the substituent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins .
Biology:
- Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Medicine:
- Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized as a plasticizer in the production of flexible plastics.
- Acts as a curing agent for epoxy resins, enhancing their mechanical properties .
Mechanism of Action
The mechanism of action of cis-1,2-cyclohexanedicarboxylic acid primarily involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems, where the compound can encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
trans-1,2-Cyclohexanedicarboxylic acid: The trans isomer has the carboxyl groups on opposite sides of the cyclohexane ring, leading to different physical and chemical properties.
1,3-Cyclohexanedicarboxylic acid: This compound has carboxyl groups at the 1 and 3 positions, resulting in a different reactivity profile.
1,4-Cyclohexanedicarboxylic acid: With carboxyl groups at the 1 and 4 positions, this compound exhibits unique properties and applications.
Uniqueness of cis-1,2-Cyclohexanedicarboxylic acid:
- The cis configuration allows for specific interactions and complex formations that are not possible with the trans isomer.
- Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
(1R,2S)-cyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031439 | |
Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
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CAS No. |
610-09-3 | |
Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | cis-1,2-Cyclohexanedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,2-Cyclohexanedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.044 | |
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Record name | Hexahydrophthalic acid, cis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of cis-1,2-Cyclohexanedicarboxylic acid?
A1: this compound, also known as cis-Cyclohexane-1,2-dicarboxylic acid, has the molecular formula C₈H₁₂O₄ and a molecular weight of 172.17 g/mol. []
Q2: How does the stereochemistry of this compound influence its applications?
A2: The cis configuration of the carboxylic acid groups in this compound plays a crucial role in its ability to form specific coordination complexes and influence the resulting structures. For example, it can act as a bridging bis-bidentate carboxylate ligand, leading to the formation of zigzag chain structures in coordination polymers. [] This stereochemistry also dictates the formation of different dimensional coordination polymers (0-D, 1-D, 2-D to 3-D) when complexed with ZnII ions and various bipyridyl ligands. []
Q3: Can you describe the crystal structure of this compound?
A3: this compound crystallizes in a specific arrangement where the molecules form hydrogen-bonded pairs through carboxylic acid-isoquinoline interactions. These pairs further interact through the second carboxylic acid group, resulting in a centrosymmetric cyclic head-to-head hydrogen-bonding pattern. This specific arrangement contributes to the overall crystal packing and stability of the compound. []
Q4: How is this compound used in the construction of coordination frameworks?
A4: this compound is a valuable building block in coordination chemistry. Its two carboxylate groups can coordinate to metal ions, facilitating the formation of diverse metal-organic frameworks (MOFs). The structural features of these frameworks are influenced by the specific metal ions and auxiliary ligands used during synthesis, leading to a wide range of potential applications. [, , ] For instance, researchers have used this compound with 4-imidazolyl tecton 1,4-di(1H-imidazol-4-yl)benzene and various metal salts to create nine new coordination polymers with distinct structures. []
Q5: Are there any specific applications of this compound-based coordination polymers?
A5: Yes, this compound-based coordination polymers have shown potential in areas like selective ion sensing. For example, a Cadmium(II) coordination polymer incorporating this compound and 4,4'-bis(2-methylimidazol-1-yl)biphenyl exhibited selective fluorescence quenching in the presence of Fe3+ cations and Cr2O72-/CrO42- anions, highlighting its potential for detecting these species in aqueous solutions. []
Q6: Has this compound been utilized in nanoparticle synthesis for catalytic applications?
A6: Research indicates that this compound plays a role in controlling the morphology and properties of nanoparticles for photocatalytic applications. For instance, it was employed in a method to synthesize AgCl and Ag/AgCl nanoparticles on vanadium oxides. The presence of this compound led to the formation of fractal-like morphologies in the resulting nanocomposites, influencing their band gap and photocatalytic activity towards the degradation of organic dyes like methylene blue and methyl orange. []
Q7: How does this compound contribute to the design of peptides with specific secondary structures?
A7: this compound, when linked to glycine, has been explored as a diacid linker in peptide design. Studies have shown that incorporating this linker unit promotes the formation of parallel beta-sheet secondary structures in peptides when attached to the N-termini of peptide strands. This approach holds potential for developing peptides with tailored structures and potential applications in various fields. []
Q8: What are the implications of using this compound in drug development?
A8: A derivative of this compound, specifically 2-sarcosinamide-cis-1,2-cyclohexanedicarboxylamide (M1), is a major metabolite of the angiotensin-converting enzyme inhibitor idrapril calcium. [] Understanding the metabolic pathway of idrapril calcium, which includes reduction to M1 and hydrolysis to this compound (M2), is crucial for understanding the drug's disposition and potential effects in the body. []
Q9: How is this compound analyzed in complex mixtures?
A9: A method for determining hexahydrophthalic anhydride in unsaturated polyester resins utilizes this compound as a derivatization agent. This method involves converting the anhydride to carboxylic acids, followed by derivatization using trimethyloxonium tetrafluoroborate. The resulting derivatives are then analyzed using gas chromatography/mass spectrometry (GC/MS), enabling the quantification of hexahydrophthalic anhydride in the resin sample. []
Q10: Can this compound be incorporated into larger molecules?
A10: Yes, this compound can be used as a starting material for synthesizing various derivatives. For example, researchers have successfully synthesized half amides, imides, and open-chain amide carboxylic acid derivatives from this compound. [, ] These derivatives have potential applications in various fields, including medicinal chemistry and material science.
Q11: Have there been studies on resolving the enantiomers of this compound?
A11: Yes, due to its chirality, researchers have focused on resolving the enantiomers of this compound. A successful resolution of the (1R,2S) enantiomer was achieved using the brucinium salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate dihydrate. This resolution allows for the isolation and study of individual enantiomers, which is crucial for understanding their specific properties and potential applications in asymmetric synthesis and other areas. []
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